Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 71172-59-3) is a piperidine derivative featuring two ester functionalities: a methoxy-oxoethyl group at the 1-position and an ethoxycarbonyl group at the 4-position of the piperidine ring . Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol. This compound is structurally characterized by its aliphatic ester substituents, which influence its physicochemical properties, such as solubility and hydrolytic stability. It is commonly utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules .
Properties
IUPAC Name |
ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-16-11(14)9-4-6-12(7-5-9)8-10(13)15-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOUEVZZUSOBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293689 | |
| Record name | ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-59-3 | |
| Record name | Methyl 4-(ethoxycarbonyl)-1-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 91515 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-CARBETHOXY-1-PIPERIDINEACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine with ethyl chloroformate and 2-methoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent groups, which modulate reactivity, stability, and biological activity. Below is a comparative analysis:
Physicochemical Properties
- Hydrolytic Stability : The target compound’s ester groups render it susceptible to hydrolysis under acidic/basic conditions, unlike amide derivatives (e.g., CAS 40479-23-0) .
- Melting Points : Compounds with aromatic substituents (e.g., 3d, 252263-47-1) exhibit higher melting points due to crystalline packing .
- Lipophilicity : Methyl/ethyl ester variations (e.g., 95566-71-5 vs. 71172-59-3) affect logP values, influencing membrane permeability .
Stability and Formulation Considerations
Biological Activity
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate is a synthetic compound with notable biological activities, particularly in the realms of antimicrobial and antifungal properties. This article explores its synthesis, biological mechanisms, and research findings while providing comparative insights with similar compounds.
Compound Overview
- Chemical Structure : this compound features a piperidine ring with an ethyl ester and a methoxy-oxoethyl group.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : Approximately 243.30 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Reactants : Piperidine, ethyl chloroformate, and 2-methoxyacetic acid.
- Conditions : The reaction is conducted under controlled conditions with a base such as triethylamine to facilitate ester formation.
- Purification : The product is purified using recrystallization or chromatography to achieve high purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be summarized as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
The compound demonstrated complete bactericidal activity against both S. aureus and E. coli within an 8-hour exposure period .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors. Although detailed studies are still required, initial findings suggest that the compound may modulate enzyme activity, contributing to its antimicrobial effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | Hydroxy group instead of methoxy | Potentially different biological activity due to hydroxyl substitution |
| Ethyl 1-(3-methoxypropionyl)piperidine-4-carboxylate | Propionyl group instead of oxoethyl | Different chain length may affect solubility and reactivity |
| Methyl 1-(2-methoxycarbonyl)piperidine-4-carboxylate | Methyl ester instead of ethyl | Variations in ester group can influence pharmacokinetics |
These comparisons highlight the distinct properties of this compound, particularly its methoxy substitution which may enhance its pharmacological profile.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of various piperidine derivatives, including this compound. Notable findings include:
- Study on Antimicrobial Activity : A comprehensive evaluation involving over 248 monomeric alkaloids indicated that piperidine derivatives exhibit promising antibacterial and antifungal activities .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the piperidine ring significantly affect antimicrobial potency, suggesting avenues for further development in medicinal chemistry .
- Potential Pharmaceutical Applications : The compound's unique structure positions it as a candidate for further development in pharmaceutical applications, particularly as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
